Structural Differentiation from Indeno[1,2-d]thiazole HDAC Inhibitors via Absence of Hydroxamic Acid Zinc-Binding Group
The indeno[1,2-d]thiazole scaffold has been validated as a core for histone deacetylase (HDAC) inhibitors when functionalized with a hydroxamic acid moiety [1]. The target compound replaces the canonical zinc-binding hydroxamic acid with a 5-nitrothiophene-2-carboxamide group, removing the pharmacophoric element required for HDAC zinc chelation. This structural divergence predicts a fundamentally different target profile compared to indeno[1,2-d]thiazole hydroxamic acids, which show antiproliferative IC50 values in the low micromolar range against tumor cell lines [1].
| Evidence Dimension | Presence of zinc-binding group (ZBG) for HDAC inhibition |
|---|---|
| Target Compound Data | 5-nitrothiophene-2-carboxamide (non-hydroxamic acid; no zinc-chelating moiety) |
| Comparator Or Baseline | Indeno[1,2-d]thiazole hydroxamic acids possess hydroxamic acid ZBG and exhibit antiproliferative activity (IC50 range: low µM) on tumor cell lines [1] |
| Quantified Difference | Target compound lacks the essential ZBG; no HDAC inhibition data reported for target compound |
| Conditions | Structural comparison based on published pharmacophore models for HDAC inhibitors |
Why This Matters
A purchaser seeking an HDAC inhibitor must specifically procure the hydroxamic acid analog; the target compound, despite sharing the indenothiazole core, lacks the critical zinc-binding functionality and cannot substitute for HDAC inhibitor applications.
- [1] MedChemExpress. Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors. https://www.medchemexpress.eu (accessed 2026-05-08). View Source
